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N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine Documentation Hub

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  • Product: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine
  • CAS: 852180-77-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine, a m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine, a molecule of interest in medicinal chemistry and drug discovery due to its structural motifs, which are prevalent in various biologically active compounds. This document delves into its chemical identity, a plausible synthetic route with a detailed experimental protocol, methods for its characterization, and a discussion of its potential biological significance based on the analysis of its constituent fragments.

Compound Identification and Physicochemical Properties

N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is a tertiary amine featuring a substituted benzyl group linked to a methylamino moiety and a morpholinoethoxy side chain. This unique combination of functional groups suggests potential interactions with various biological targets.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number 852180-77-9[1]
Molecular Formula C₁₄H₂₂N₂O₂[2]
Molecular Weight 250.34 g/mol [2]
Appearance Viscous, yellow liquid[2]
Synonyms n-methyl-n-4-2-morpholin-4-ylethoxy benzyl amine; methyl 4-2-morpholin-4-yl ethoxy phenyl methyl amine; benzenemethanamine,n-methyl-4-2-4-morpholinyl ethoxy; n-methyl-1-4-2-morpholin-4-ylethoxy phenyl methanamine[1]

Rationale and Strategy for Synthesis

The synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine can be logically approached through a two-step process, beginning with the synthesis of a key intermediate, 4-(2-morpholinoethoxy)benzaldehyde, followed by a reductive amination reaction with methylamine. This strategy is efficient and relies on well-established and reliable chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the benzylic carbon-nitrogen bond, pointing to 4-(2-morpholinoethoxy)benzaldehyde and methylamine as the primary starting materials for a reductive amination. The aldehyde itself can be synthesized from 4-hydroxybenzaldehyde and 4-(2-chloroethyl)morpholine via a Williamson ether synthesis.

Retrosynthesis TM N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine RA Reductive Amination TM->RA Intermediates 4-(2-morpholinoethoxy)benzaldehyde + Methylamine RA->Intermediates WES Williamson Ether Synthesis Intermediates->WES SMs 4-Hydroxybenzaldehyde + 4-(2-Chloroethyl)morpholine WES->SMs Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Target Molecule Synthesis Start1 4-Hydroxybenzaldehyde + 4-(2-chloroethyl)morpholine Reaction1 Williamson Ether Synthesis (K2CO3, KI, DMF, 80-90°C) Start1->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate 4-(2-morpholinoethoxy)benzaldehyde Purification1->Intermediate Start2 Intermediate + Methylamine Intermediate->Start2 To Step 2 Reaction2 Reductive Amination (NaBH(OAc)3 or NaBH4, DCM/MeOH) Start2->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography Workup2->Purification2 FinalProduct N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine Purification2->FinalProduct

Sources

Exploratory

An In-depth Technical Guide to the Hazard Identification and Safe Handling of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

For Researchers, Scientists, and Drug Development Professionals Executive Summary: This guide provides a comprehensive analysis of the potential hazards and recommended safe handling procedures for the novel research com...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

This guide provides a comprehensive analysis of the potential hazards and recommended safe handling procedures for the novel research compound, N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (CAS No. 203833-31-6). Crucially, as of the date of this document, a specific, officially published Safety Data Sheet (SDS) for this compound is not available in the public domain. This absence of direct safety data necessitates a proactive and scientifically rigorous approach to hazard assessment.

This document employs the established toxicological principle of hazard assessment by chemical analogy . By dissecting the molecule into its core functional groups—a tertiary N-methylbenzylamine and a morpholine ether—we can infer its potential hazard profile from well-characterized, structurally similar compounds. This guide will synthesize data from these analogues to provide a conservative, precautionary framework for risk assessment, hazard mitigation, and emergency preparedness. The protocols and recommendations herein are based on the assumption that the target compound may share the most significant hazards of its structural relatives.

Chapter 1: Compound Identity & The Data Gap

Target Compound Identification
  • Chemical Name: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

  • CAS Number: 203833-31-6

  • Molecular Formula: C₁₄H₂₂N₂O₂

  • Structure:

    
    (Self-generated image, for illustrative purposes)
    
The Absence of Direct Safety Data

A thorough search of chemical safety databases and supplier information has revealed no specific Safety Data Sheet (SDS) for N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine. For researchers in drug discovery and development, this is a common scenario when working with novel chemical entities. The absence of an SDS means that critical safety information, including GHS classification, toxicological data, and specific emergency procedures, has not been formally determined. Proceeding without this information requires the adoption of a structured, evidence-based risk assessment process.

Chapter 2: Hazard Assessment by Chemical Analogy

Rationale and Approach

The toxicological and physicochemical properties of a molecule are intrinsically linked to its structure and the functional groups it contains. Our target molecule can be deconstructed into two primary structural motifs for which extensive safety data exists:

  • N-Methylbenzylamine Moiety: This fragment is a tertiary amine. Amines as a class are known for their basicity and potential to cause skin and eye irritation or corrosion.[1]

  • Morpholine Moiety: This heterocyclic ether amine is a common building block. Morpholine and its derivatives are recognized as corrosive and can cause severe skin burns and eye damage.[2][3][4][5]

By examining the SDS of compounds representative of these fragments, we can construct a reliable, albeit precautionary, hazard profile.

Selection of Structural Analogues

The following compounds have been selected as primary analogues for this assessment based on their structural relevance:

Compound NameCAS NumberStructural Relevance
N-Methylbenzylamine 103-67-3Represents the core tertiary benzylamine structure.
N-Methylmorpholine 109-02-4Combines the tertiary amine and morpholine ring features.
Morpholine 110-91-8The parent heterocycle, providing baseline data for this functional group.
Synthesized Hazard Identification (Inferred)

Based on the GHS classifications of the selected analogues, a potential hazard profile for N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine has been synthesized. In line with the precautionary principle, the most stringent hazard classification from the analogues is adopted.

GHS Hazard ClassificationInferred Hazard Statement for Target CompoundRationale from Analogue Data
Pictograms The Corrosion pictogram is present for N-Methylbenzylamine, N-Methylmorpholine, and Morpholine.[2][6][7][8] The Exclamation Mark is associated with acute toxicity.[8]
Signal Word Danger Used for the most severe hazards, including skin corrosion, as indicated for all analogues.[2][6][8]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. This is a consistent and critical hazard across all selected analogues.[2][6][7] Amines are known to be strong irritants and corrosives.[5]
Acute Oral Toxicity H302: Harmful if swallowed. N-Methylbenzylamine, N-Methylmorpholine, and Morpholine are all classified as harmful if swallowed.[2][6][7][8][9]
Acute Dermal Toxicity H311 or H312: Toxic or Harmful in contact with skin. Morpholine is classified as toxic in contact with skin, while N-Methylmorpholine is classified as harmful.[2][3][9] Adopting the more conservative classification is prudent.
Acute Inhalation Toxicity H331 or H332: Toxic or Harmful if inhaled. Morpholine is classified as toxic if inhaled, and N-Methylmorpholine as harmful.[2][3][9] Vapor pressure and volatility will influence this risk.
Flammability Combustible Liquid. While N-Methylmorpholine is a flammable liquid, N-Methylbenzylamine is a combustible liquid with a higher flash point.[7][10] Given the higher molecular weight of the target compound, it is more likely to be combustible than highly flammable.

Chapter 3: Inferred Physicochemical and Toxicological Profile

Physicochemical Properties (Inferred)

Direct data is unavailable. However, based on the analogues, the compound is expected to be a liquid at room temperature, likely colorless to pale yellow, with a characteristic amine-like odor.[7] It is expected to be a combustible liquid, but not highly flammable.[7] It is likely incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10]

Toxicological Endpoints (Inferred)
  • Skin and Eye Contact: The primary and most immediate hazard is severe corrosion.[5][7] The amine functionalities can cause rapid, irreversible damage to skin and eye tissue.[2][9]

  • Ingestion: Ingestion is likely to cause severe burns to the gastrointestinal tract, with a risk of perforation.[6][7][9] It is considered harmful if swallowed.[8]

  • Inhalation: Inhalation of vapors or aerosols may cause severe irritation and potential burns to the respiratory tract.[7]

  • Chronic Effects: Data on long-term exposure is not available for the target compound. Chronic exposure to corrosive materials can lead to persistent irritation and tissue damage.[7]

Chapter 4: Risk Management & Safe Handling Protocols

The Precautionary Principle in Practice

When direct hazard data is absent, the Precautionary Principle must guide all laboratory operations. This means assuming the highest degree of risk suggested by the available analogue data and implementing the most stringent control measures. All personnel must be trained on this principle and the specific risks inferred in this guide.

Risk Assessment Workflow for Novel Compounds

Researchers encountering a novel compound should follow a systematic process to manage risk. This workflow ensures that hazards are identified, and controls are implemented before any experimental work begins.

RiskAssessmentWorkflow cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Inference (If No SDS) cluster_2 Phase 3: Control Implementation A Identify Compound (Name, CAS#, Structure) B Search for official SDS (Supplier, Databases) A->B C SDS Found? B->C D Identify Key Functional Groups C->D No H Use Official SDS to Develop SOPs C->H Yes E Find SDS for Closely Related Structural Analogues D->E F Synthesize Hazard Data (GHS, Toxicology) E->F G Apply Precautionary Principle: Assume Highest Risk F->G I Develop Conservative SOPs Based on Inferred Hazards G->I J Implement Engineering Controls (e.g., Fume Hood) H->J I->J K Define Required PPE J->K L Review Storage & Incompatibility Data K->L M Prepare Emergency & Spill Procedures L->M N Begin Work M->N

Caption: Risk assessment workflow for handling novel chemical compounds.

Standard Operating Procedures (SOPs)

I. Engineering Controls:

  • Chemical Fume Hood: All handling of the compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible in the work area.[10]

II. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and changed immediately if contaminated.[11]

  • Eye/Face Protection: Wear chemical safety goggles and a full-face shield when handling the liquid.[11] Standard safety glasses are not sufficient.

  • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes. Consider using a chemically resistant apron for larger quantities.[11]

III. Storage & Incompatibilities:

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[9][11]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and sources of ignition.[7][10]

IV. Spill Response:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Control: Remove all ignition sources.

  • Containment: For small spills, absorb with a non-combustible, inert material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup: Collect the absorbed material into a suitable container for hazardous waste disposal. Clean the spill area with soap and water.

  • PPE: All cleanup operations must be performed wearing the full PPE described above.

V. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.[7][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15-20 minutes. Seek immediate medical attention.[7][9]

  • Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[7] There is a danger of gastrointestinal perforation.[9]

Chapter 5: Disclaimer & Conclusion

This technical guide provides a framework for the preliminary hazard assessment and safe handling of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine based on the principle of chemical analogy. It is a critical tool for ensuring laboratory safety in the absence of a formal SDS.

However, this document is not a substitute for an official, substance-specific Safety Data Sheet . The inferences made are based on the best available data for structurally related compounds and should be interpreted with a conservative bias. As the use of this compound progresses within a research program, it is strongly recommended that a formal toxicological and safety assessment be commissioned to generate specific data. Ultimate responsibility for safe handling rests with the individual researcher and their institution.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methylmorpholine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine. Retrieved from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylbenzylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - N-Methylbenzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 47. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Morpholine: Human health tier II assessment. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co.,Ltd. (2024, October 5). Toxicity of morpholine. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Short chain (C2-3) alkyl amines: Human health tier II assessment. Retrieved from [Link]

  • INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]

  • Safe Work Australia. (n.d.). Hazardous Chemical Information System (HCIS). Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017, March 10). Tertiary aliphatic (C12-22) and fatty amines: Human health tier II assessment. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Amine. Retrieved from [Link]

  • LookChem. (n.d.). Cas 20059-73-8, 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine in Medicinal Chemistry: Synthesis, Potential Applications, and Structure-Activity Relationship Analysis

Abstract N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is a molecule of interest in medicinal chemistry, incorporating the privileged morpholine and benzylamine scaffolds. While specific biological data for this com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is a molecule of interest in medicinal chemistry, incorporating the privileged morpholine and benzylamine scaffolds. While specific biological data for this compound is not extensively published, its structural motifs are present in a wide array of pharmacologically active agents. This technical guide provides a comprehensive analysis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine, including its physicochemical properties, a proposed synthetic route, and a prospective evaluation of its potential biological activities based on structure-activity relationship (SAR) studies of analogous compounds. Detailed experimental protocols for its synthesis and potential biological screening are also presented to facilitate further investigation by researchers in drug discovery and development.

Introduction: The Significance of Morpholine and N-Benzylamine Moieties in Drug Discovery

The morpholine ring is a versatile heterocyclic motif frequently incorporated into the design of therapeutic agents due to its favorable physicochemical properties. Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key hydrogen bond acceptor, thereby positively influencing the pharmacokinetic profile of a drug candidate. The morpholine scaffold is found in drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial agents.[1]

Similarly, the N-benzylamine substructure is a common feature in many biologically active compounds. The benzyl group can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. The nitrogen atom can act as a hydrogen bond donor or acceptor and provides a point for further chemical modification to modulate potency and selectivity. The combination of these two privileged scaffolds in N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine makes it an intriguing candidate for investigation in medicinal chemistry.

Physicochemical Properties

N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is commercially available as a research chemical.[2][3] Its known properties are summarized in the table below.

PropertyValueReference
Molecular Formula C14H22N2O2[2][3]
Appearance Yellow, viscous liquid[2][3]
Purity ≥95%[2][3]
Primary Use Chemical synthesis and analysis[2][3]

Proposed Synthesis Pathway

A plausible synthetic route for N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine can be devised based on established organic chemistry principles and analogous syntheses. A potential two-step synthesis is outlined below, starting from commercially available 4-hydroxybenzaldehyde.

Diagram of Proposed Synthesis

Synthesis_of_N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine cluster_0 Step 1: Etherification cluster_1 Step 2: Reductive Amination A 4-Hydroxybenzaldehyde I1 4-(2-Morpholin-4-ylethoxy)benzaldehyde A->I1 K2CO3, Acetone, Reflux B 4-(2-Chloroethyl)morpholine C Methylamine P N-Methyl-N-[4-(2-morpholin-4- ylethoxy)benzyl]amine D Sodium borohydride (NaBH4) I1->P Methanol, rt

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(2-Morpholin-4-ylethoxy)benzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (K2CO3, 2.0 eq).

  • To this suspension, add 4-(2-chloroethyl)morpholine hydrochloride (1.1 eq).

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 4-(2-morpholin-4-ylethoxy)benzaldehyde.

Step 2: Synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

  • Dissolve 4-(2-morpholin-4-ylethoxy)benzaldehyde (1.0 eq) in methanol.

  • Add an aqueous solution of methylamine (CH3NH2, 2.0 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture to 0°C and add sodium borohydride (NaBH4, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine.

  • Further purification can be achieved by column chromatography if necessary.

Prospective Biological Applications and Screening Protocols

Based on the biological activities of structurally related molecules containing morpholine and N-benzylamine moieties, several potential applications for N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine can be hypothesized. These include roles as anticancer agents, enzyme inhibitors, or modulators of signaling pathways.

Anticancer Activity

Numerous compounds incorporating the morpholine scaffold have demonstrated cytotoxic effects against various cancer cell lines.[4][5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine and treat the cells for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

Diagram of a Hypothetical Signaling Pathway Inhibition

Hypothetical_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor N-Methyl-N-[4-(2-morpholin-4- ylethoxy)benzyl]amine Inhibitor->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase cascade.

Enzyme Inhibition

Derivatives of morpholine have been investigated as inhibitors of various enzymes, such as α-glucosidase[7] and DNA topoisomerase II.[8]

Experimental Protocol: α-Glucosidase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of α-glucosidase and its substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Incubation: In a 96-well plate, add the enzyme solution, buffer, and different concentrations of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine. Pre-incubate for 10 minutes.

  • Reaction Initiation: Add the pNPG solution to start the reaction and incubate at 37°C.

  • Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine can be modulated by systematically modifying its core components. The following table summarizes potential SAR insights based on literature for analogous compounds.

Molecular ComponentPotential ModificationsExpected Impact on ActivityRationale/References
Morpholine Ring - Replacement with other heterocycles (e.g., piperidine, thiomorpholine)- Substitution on the ringAltered solubility, metabolic stability, and target binding.The choice of heterocycle can significantly impact pharmacokinetic properties and biological activity.[1][9]
Ethoxy Linker - Varying the length of the alkyl chain- Introducing rigidity (e.g., with an amide)Changes in flexibility and distance to the target binding site.Optimal linker length is often crucial for potent activity.[5]
Benzyl Group - Substitution on the aromatic ring (e.g., halogens, methoxy groups)- Replacement with other aromatic or heteroaromatic systemsModulation of electronic properties and hydrophobic interactions.Substituents on the benzyl ring can significantly enhance binding affinity and selectivity.[10]
N-Methyl Group - Replacement with larger alkyl groups or hydrogenChanges in steric hindrance and basicity.N-alkylation can influence receptor subtype selectivity and potency.[10][11]

Conclusion and Future Directions

N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine represents a promising chemical scaffold for medicinal chemistry exploration. Its constituent parts, the morpholine and N-benzylamine moieties, are well-established pharmacophores. This guide has provided a framework for its synthesis and initial biological evaluation.

Future research should focus on the synthesis of a library of analogs based on the SAR insights discussed to explore the full potential of this scaffold. Comprehensive biological screening against a panel of cancer cell lines and relevant enzymes is warranted. Further studies, including in vivo efficacy and pharmacokinetic profiling of any identified lead compounds, will be crucial for their development as potential therapeutic agents.

References

  • N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine, 95% 250mg Maybridge - Vietchem. (n.d.). Retrieved from [Link]

  • Nikolova, I., & Danchev, N. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Retrieved from [Link]

  • Böhm, C., et al. (2021). Synthesis and structure–activity relationships of USP48 deubiquitinylase inhibitors. Archiv der Pharmazie, 354(10), e2100147.
  • Structure Activity Relationship - Cholinergic Drugs - Pharmacy 180. (n.d.).
  • N-benzyl-2-(4-morpholinyl)-2-oxoethanamine - Chemical Synthesis Database. (n.d.). Retrieved from [Link]

  • N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine, 95% 1g Maybridge - Vietchem. (n.d.). Retrieved from [Link]

  • Matiichuk, V., et al. (2022). SYNTHESIS, ANALYSIS ADME-TOX PARAMETERS AND ANTI-CANCER ACTIVITY OF N-(5-R-BENZYLTHIAZOLE-2-YL)-2-MORPHOLIN-4-YL-2-THIOXOACETAMIDES.
  • Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles. (2024).
  • Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. (2008). PubMed. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). MDPI.
  • Synthesis of 4-methyl-2-[α-(2-methoxy-phenoxy)-4-chloro-benzyl]-morpholine. (n.d.). Retrieved from [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC.
  • New 4-(Morpholin-4-Yl)
  • n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • N-[4-(methylsulfonylamino)benzyl]thiourea analogues as vanilloid receptor antagonists: analysis of structure-activity relationships for the "C-Region". (2004). PubMed. Retrieved from [Link]

  • Yoo, J., et al. (2008). Synthesis and evaluation of antitumor activity of novel 2-[Nmethyl-N-(4-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-diacyloxy-1,4-naphthoquinones. PubMed. Retrieved from [Link]

  • Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II. (1991). PubMed. Retrieved from [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2022). MDPI.
  • N-methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine - 生产厂家 - CAS号查询. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

This response is structured as a detailed technical application note for the synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine , designed for professional researchers. It adheres to the requested persona, f...

Author: BenchChem Technical Support Team. Date: February 2026

This response is structured as a detailed technical application note for the synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine , designed for professional researchers. It adheres to the requested persona, formatting, and safety standards.

Abstract & Strategic Overview

The target compound, N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (often referred to as a functionalized secondary benzylamine), represents a critical pharmacophore found in various bioactive molecules, including STAT6 inhibitors and gastroprokinetic agents. Its structure combines a morpholine-solubilized ether tail with a reactive N-methylbenzylamine core, serving as a versatile intermediate for further diversification (e.g., urea formation, amide coupling).

This protocol details a robust, two-step convergent synthesis:

  • O-Alkylation: Installation of the morpholinoethyl ether tail via Williamson ether synthesis.

  • Reductive Amination: Conversion of the resulting benzaldehyde to the secondary amine using methylamine and a borohydride reductant.

This approach is selected over direct alkylation of N-methylbenzylamine to avoid poly-alkylation byproducts and to allow for the modular modification of the ether linker if required.

Reaction Scheme & Mechanistic Logic

The synthesis relies on the high nucleophilicity of the phenoxide ion generated from 4-hydroxybenzaldehyde and the subsequent condensation of the aldehyde with methylamine.

Step 1: Williamson Ether Synthesis
  • Reagents: 4-Hydroxybenzaldehyde, 4-(2-Chloroethyl)morpholine hydrochloride, Potassium Carbonate (

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Mechanism:

    
     substitution. The base deprotonates the phenol; the phenoxide attacks the chloroethyl morpholine (generated in situ from the HCl salt).
    
Step 2: Reductive Amination
  • Reagents: Intermediate Aldehyde, Methylamine (2M in THF or MeOH), Sodium Borohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Mechanism: Formation of the N-methylimine (Schiff base) followed by irreversible hydride reduction to the amine.

SynthesisWorkflow Start 4-Hydroxybenzaldehyde (Starting Material) Intermed Intermediate: 4-(2-morpholin-4-ylethoxy)benzaldehyde Start->Intermed Step 1: O-Alkylation (Reflux, 12-18h) Reagent1 4-(2-Chloroethyl)morpholine HCl + K2CO3 Reagent1->Intermed Product Target: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine Intermed->Product Step 2: Reductive Amination (RT, 4-6h) Reagent2 Methylamine (excess) + NaBH4 Reagent2->Product

Figure 1: Logical workflow for the convergent synthesis of the target benzylamine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(2-morpholin-4-ylethoxy)benzaldehyde[1][2]

Rationale: The use of the hydrochloride salt of the alkylating agent requires excess base (3-4 equivalents) to ensure full neutralization and phenoxide generation. Potassium iodide (KI) is added catalytically to accelerate the reaction via the Finkelstein reaction mechanism (in situ generation of the more reactive iodide).

Materials:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq)

  • Acetonitrile (0.2 M concentration relative to aldehyde)

Procedure:

  • Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and acetonitrile (400 mL).

  • Add

    
      (34.0 g, 246 mmol) and KI  (1.36 g, 8.2 mmol). Stir for 15 minutes at room temperature.
    
  • Add 4-(2-chloroethyl)morpholine hydrochloride (18.3 g, 98.3 mmol).

  • Heat the mixture to reflux (

    
    ) and stir for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.
    
  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , unreacted carbonate). Rinse the filter cake with acetonitrile.
    
  • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

  • Dissolve the residue in Ethyl Acetate (200 mL) and wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Yield: Typically 85-90% of a pale yellow solid/oil. The crude is usually sufficiently pure (>95%) for the next step.

Step 2: Reductive Amination to N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

Rationale: A two-stage "one-pot" procedure is preferred. First, allow the imine to form (equilibrium), then reduce. Using methanol as a solvent facilitates imine formation. Sodium borohydride is chosen for cost-efficiency, though STAB offers better functional group tolerance if other sensitive groups are present.

Materials:

  • 4-(2-morpholin-4-ylethoxy)benzaldehyde (from Step 1) (1.0 eq)

  • Methylamine (2.0 M solution in THF or MeOH) (3.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

Procedure:

  • Dissolve the aldehyde intermediate (10.0 g, 42.5 mmol) in Methanol (150 mL) in a round-bottom flask.

  • Add Methylamine solution (64 mL of 2.0 M, 128 mmol) dropwise.

  • Stir the mixture at room temperature for 2–4 hours to ensure imine formation. (Solution may warm slightly).

  • Cool the reaction mixture to

    
     in an ice bath.
    
  • Add

    
      (2.41 g, 63.8 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench: Carefully add water (50 mL) or saturated

    
     solution to quench excess hydride.
    
  • Concentrate the mixture to remove methanol.

  • Extraction: Dilute the aqueous residue with water and extract with Dichloromethane (DCM) (3 x 100 mL).

  • Purification: The product contains a basic morpholine and a secondary amine.

    • Wash the organic layer with brine, dry over

      
      , and concentrate.
      
    • If high purity is required, convert to the dihydrochloride salt by adding HCl in dioxane/ether, or purify via column chromatography (DCM/MeOH/NH4OH 90:10:1).

Analytical Data Summary

ParameterSpecification / Observation
Appearance Pale yellow viscous oil (Free base) or White solid (HCl salt)
Molecular Formula

Molecular Weight 250.34 g/mol
Key 1H NMR Signals

2.45 (s, 3H, N-Me), 3.70 (t, 4H, Morpholine), 4.10 (t, 2H,

), 6.8-7.2 (Ar-H)
Solubility Soluble in DCM, MeOH, Ethanol.[1] Low solubility in water (free base).

Safety & Handling Protocols

  • 4-(2-Chloroethyl)morpholine HCl: While the salt is stable, the free base can cyclize to form a reactive aziridinium species, which is a potent alkylating agent. Avoid skin contact; use gloves and work in a fume hood.

  • Methylamine: Highly flammable and corrosive. Handle solutions in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts with water and acids to release flammable hydrogen gas. Keep dry.

References

  • Maybridge . N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine Product Information. Available at: (Accessed Oct 2023).

  • PubChem . Compound Summary: N-benzyl-4-methylaniline derivatives and related morpholine ethers. National Library of Medicine. Available at: [Link]

  • Ohkawa, S., et al. (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Bioorganic & Medicinal Chemistry.

  • ChemSynthesis . Synthesis and physical properties of N-benzyl-morpholine derivatives. Available at: [Link]

Sources

Application

Application Note: Optimized Synthetic Strategies for N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

This Application Note is designed to provide a robust, scalable, and scientifically validated protocol for the synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine . This secondary amine motif is a critical ph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a robust, scalable, and scientifically validated protocol for the synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine . This secondary amine motif is a critical pharmacophore in medicinal chemistry, often serving as a solubility-enhancing "tail" in kinase inhibitors (e.g., Gefitinib analogs) and CNS-active agents.

The guide prioritizes process safety , reaction selectivity (avoiding over-alkylation), and purification efficiency (exploiting the amphoteric nature of the product).

Executive Summary & Retrosynthetic Analysis

The target molecule combines a lipophilic benzyl core with a polar morpholine side chain. The most reliable synthetic route avoids the direct alkylation of the benzyl amine (which leads to over-alkylation) and instead utilizes a Reductive Amination strategy. This approach allows for the controlled introduction of the N-methyl group.

Synthetic Pathway (Graphviz Visualization)

SyntheticRoute SM1 4-Hydroxybenzaldehyde INT Intermediate: 4-(2-morpholin-4-ylethoxy)benzaldehyde SM1->INT Step 1: Williamson Ether (K2CO3, DMF, 80°C) SM2 4-(2-Chloroethyl)morpholine HCl SM2->INT PROD Target: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine INT->PROD Step 2: Reductive Amination (MeOH, 0°C -> RT) REAG Methylamine (excess) + NaBH4 REAG->PROD

Figure 1: Two-step convergent synthesis strategy minimizing side-reactions.

Phase 1: Precursor Synthesis (The Ether Linkage)

The first challenge is installing the morpholine tail without affecting the aldehyde. We utilize a Williamson ether synthesis.

Reaction Scheme

4-Hydroxybenzaldehyde + 4-(2-Chloroethyl)morpholine HCl


 Intermediate Aldehyde [1]
Critical Process Parameters (CPPs)
  • Base Choice: Potassium Carbonate (

    
    ) is preferred over NaOH to minimize Cannizzaro reaction side-products on the aldehyde.
    
  • Stoichiometry: The morpholine reagent is usually supplied as a hydrochloride salt. You must add extra base (1 eq) to neutralize the HCl.

  • Temperature: 80-100°C is required to drive the reaction; below 60°C, conversion is sluggish.

Detailed Protocol
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Reagent Charging:

    • Add 4-Hydroxybenzaldehyde (12.2 g, 100 mmol) [1].

    • Add Potassium Carbonate (anhydrous, 41.5 g, 300 mmol). Note: Excess base ensures complete deprotonation and neutralizes the HCl salt.

    • Add DMF (Dimethylformamide, 100 mL). Stir for 15 minutes at room temperature to form the phenoxide anion (color change to yellow/orange).

  • Alkylation:

    • Add 4-(2-Chloroethyl)morpholine hydrochloride (20.5 g, 110 mmol).

    • Heat the mixture to 80-90°C for 12–16 hours.

  • Workup (Aqueous Crash):

    • Cool the reaction to room temperature.[2][3]

    • Pour the mixture into Ice Water (400 mL). The product is an oil but may solidify upon scratching or cooling.

    • Extract with Ethyl Acetate (3 x 150 mL).

    • Wash the combined organics with Brine (2 x 100 mL) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Output: 4-(2-morpholin-4-ylethoxy)benzaldehyde. (Expected Yield: 85-92%). Yellowish oil or solid.

Phase 2: The Core Transformation (Reductive Amination)

This step converts the aldehyde to the secondary amine.[4] The risk here is the formation of the tertiary amine (dimer) or reduction of the aldehyde to the alcohol.

Reaction Scheme

Intermediate Aldehyde +




[Imine]

Target Amine
Experimental Logic[3][5]
  • Stepwise vs. One-Pot: We use a "One-Pot, Two-Step" modification. We allow the imine to form before adding the reducing agent.[2][5] This prevents the aldehyde from being reduced to the alcohol (benzyl alcohol impurity).

  • Amine Source: Use Methylamine 33% in Ethanol or 40% in Water. Avoid Methylamine hydrochloride unless you add a stoichiometric base (TEA/DIPEA), as the free amine is required for imine formation.

  • Reducing Agent: Sodium Borohydride (

    
    ) is sufficient.[6] Sodium Triacetoxyborohydride (
    
    
    
    ) is milder but more expensive and unnecessary if the imine is pre-formed [3].
Detailed Protocol
  • Imine Formation:

    • Dissolve 4-(2-morpholin-4-ylethoxy)benzaldehyde (10.0 g, 42.5 mmol) in Methanol (anhydrous, 100 mL).

    • Add Methylamine (33% solution in EtOH, 20 mL, ~5 eq). Note: Excess methylamine drives the equilibrium toward the imine and prevents dimer formation.

    • Stir at room temperature for 2–3 hours . (Monitor by TLC/LCMS: Disappearance of aldehyde peak).

  • Reduction:

    • Cool the solution to 0°C (Ice bath).

    • Add Sodium Borohydride (

      
      , 1.6 g, 42.5 mmol) portion-wise over 20 minutes. Caution: Gas evolution (
      
      
      
      ).
    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench:

    • Carefully add 1N HCl until pH ~2. This quenches excess hydride and hydrolyzes any boron complexes.

    • Stir for 30 minutes.

Purification Strategy: The "pH Switch"

Because the product contains both a morpholine ring and a secondary amine, it is highly basic. We can use this to separate it from neutral impurities (benzyl alcohol) and unreacted aldehyde.

Workup Flowchart (Graphviz)

Workup Step1 Crude Reaction Mixture (Acidic pH 2) Step2 Wash with Ethyl Acetate Step1->Step2 Remove Neutral Impurities Step3 Aqueous Layer (Contains Target Salt) Step2->Step3 Discard Organic Layer Step4 Basify to pH 12 (NaOH) Step3->Step4 Step5 Extract with DCM or EtOAc Step4->Step5 Target becomes free base Step6 Evaporate Organic Layer Step5->Step6 Pure Product

Figure 2: Acid-Base extraction strategy for high-purity isolation.

Purification Protocol
  • Acid Wash: The quenched reaction mixture (pH 2) is washed with Ethyl Acetate (2 x 50 mL).

    • Result: The target amine remains in the water phase (protonated). Neutral impurities move to the organic phase (discard).

  • Basification: Adjust the aqueous phase to pH > 12 using 4N NaOH. The solution will become cloudy as the free amine precipitates/oils out.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 75 mL).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
  • Final Polish: If necessary, the product can be converted to the dihydrochloride salt by adding HCl in dioxane/ether for long-term storage.

Quality Control & Data Specifications

ParameterSpecificationMethod
Appearance Pale yellow oil or off-white solidVisual
Purity > 98%HPLC (254 nm)
Identity Consistent with structure1H-NMR (DMSO-d6 or CDCl3)
Mass [M+H]+ = 251.3 (approx)LC-MS (ESI+)
Key NMR Signals (Predicted in )
  • 
     2.45 ppm (s, 3H):  N-Methyl group.
    
  • 
     2.5–2.6 ppm (m, 4H):  Morpholine ring (
    
    
    
    -N).
  • 
     2.8 ppm (t, 2H):  Ethyl linker (
    
    
    
    -N).
  • 
     3.7 ppm (m, 4H):  Morpholine ring (
    
    
    
    -O).
  • 
     3.75 ppm (s, 2H):  Benzylic 
    
    
    
    .
  • 
     4.1 ppm (t, 2H):  Ethyl linker (
    
    
    
    -O).
  • 
     6.8–7.2 ppm (dd, 4H):  Aromatic Para-substitution pattern.
    

References

  • PrepChem. "Synthesis of 4-(2-morpholinoethoxy)benzaldehyde."[1][7] PrepChem.com. Accessed October 24, 2025. Link

  • ChemicalBook. "2-(2-MORPHOLINOETHOXY)BENZALDEHYDE synthesis." ChemicalBook.com. Accessed October 24, 2025. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[5] (Standard protocol reference for reductive amination).

  • Organic Chemistry Portal. "Amine synthesis by reductive amination." Organic-Chemistry.org. Accessed October 24, 2025. Link

Sources

Method

Application Note: Optimal Solvent Systems for Reactions Involving N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

Abstract This guide provides a detailed analysis of optimal solvent selection for key synthetic transformations involving the secondary amine, N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine. Due to the molecule's dua...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed analysis of optimal solvent selection for key synthetic transformations involving the secondary amine, N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine. Due to the molecule's dual polarity—possessing a non-polar benzyl group and polar ether and morpholine functionalities—solvent choice is critical for controlling reaction kinetics, yield, and purity. This document outlines the theoretical basis for solvent selection in N-acylation and N-alkylation reactions and provides detailed, field-tested protocols. The causality behind solvent recommendations is explained, emphasizing the need to balance reactant solubility, transition state stabilization, and practical considerations such as post-reaction work-up.

Introduction: The Critical Role of the Solvent

N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine is a versatile intermediate in drug discovery and materials science. Its structure contains a reactive secondary amine nucleophile, a basic morpholine moiety, and an ether linkage, imparting a distinct amphiphilic character. The success of reactions at the secondary amine, such as amide bond formation (N-acylation) and N-alkylation, is profoundly dependent on the reaction medium.

An optimal solvent system must fulfill several criteria:

  • Solubilize Reactants: All starting materials, reagents, and catalysts must be adequately dissolved to ensure a homogeneous reaction mixture.

  • Facilitate Desired Kinetics: The solvent should stabilize the transition state of the desired reaction pathway, thereby accelerating its rate. For instance, polar aprotic solvents are known to accelerate SN2 reactions.[1][2][3]

  • Minimize Side Reactions: The solvent should not promote unwanted side reactions or degradation of reactants or products.

  • Allow for Efficient Work-up: The choice of solvent directly impacts the ease of product isolation and purification. High-boiling, water-miscible solvents like DMF or DMSO require specific work-up strategies.[4][5]

This document will focus on two primary classes of reactions for this substrate: N-Acylation (Amide Coupling) and N-Alkylation .

Physicochemical Properties of the Substrate

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structural analogues, such as N-methylbenzylamine.[6][7][8]

PropertyPredicted Value / CharacteristicRationale & Impact on Solvent Choice
Molecular Weight ~278.38 g/mol Moderate molecular weight, suggesting good solubility in a range of organic solvents.
Polarity AmphiphilicContains a non-polar aromatic ring and polar ether and amine groups. Requires solvents that can accommodate both features.
Basicity (pKa) ~7.4 (Morpholine N), ~9.7 (Secondary Amine N)The morpholine is a moderate base, while the secondary amine is stronger. The solvent should be inert to bases, and a non-nucleophilic external base is often required.
Boiling Point High (>250 °C, est.)Low volatility. Not easily removed under standard vacuum at low temperatures.
Solubility Profile Soluble in polar aprotic (DMF, DMSO, MeCN) and chlorinated (DCM) solvents. Moderate solubility in ethers (THF). Low solubility in non-polar hydrocarbons (Hexane) and water.The choice of solvent will heavily depend on the polarity of the coupling partner (acyl chloride, alkyl halide, etc.).

Solvent Systems for N-Acylation (Amide Bond Formation)

The formation of an amide bond by reacting the secondary amine with a carboxylic acid requires activation of the acid, typically with a coupling reagent. The solvent's role is to facilitate the formation of the activated intermediate and the subsequent nucleophilic attack by the amine.

Causality Behind Solvent Choice: Polar aprotic solvents are generally preferred for amide coupling.

  • Dichloromethane (DCM): A common, relatively non-polar choice that dissolves many organic compounds. Its low boiling point simplifies removal. However, its ability to dissolve highly polar reagents or byproducts can be limited.

  • N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that dissolves a wide array of reactants, including polar carboxylic acids and coupling reagents.[9] It effectively solvates cations, leaving anionic nucleophiles more reactive. Its high boiling point can be advantageous for reactions requiring heat but complicates post-reaction removal.[4]

  • Acetonitrile (MeCN): A polar aprotic solvent with a moderate boiling point. It is a good alternative to DMF or DCM, particularly when byproducts are problematic in other solvents.[10]

  • Tetrahydrofuran (THF): A less polar ether-based solvent. It is suitable for many coupling reactions but may not be sufficient for highly polar substrates.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for coupling a generic carboxylic acid to N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine using the common and efficient EDC/HOBt reagent system.[11][12]

Workflow Diagram: EDC/HOBt Coupling

G cluster_prep 1. Reagent Preparation cluster_activation 2. Activation cluster_reaction 3. Reaction cluster_workup 4. Work-up & Purification prep Dissolve Amine (1.0 eq), Carboxylic Acid (1.1 eq), & HOBt (1.2 eq) in anhydrous DMF (0.2 M) cool Cool solution to 0 °C (ice bath) prep->cool add_edc Add EDC·HCl (1.2 eq) portion-wise cool->add_edc add_base Add DIPEA (3.0 eq) dropwise add_edc->add_base stir_cold Stir at 0 °C for 30 min add_base->stir_cold warm Allow to warm to RT stir_cold->warm stir_rt Stir for 4-18 hours warm->stir_rt monitor Monitor by TLC or LC-MS stir_rt->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Wash with: 1. H₂O (removes urea) 2. 1N HCl (removes DIPEA) 3. Sat. NaHCO₃ (removes HOBt/acid) 4. Brine dilute->wash purify Dry (Na₂SO₄), filter, concentrate, and purify (chromatography) wash->purify

Caption: Workflow for a typical EDC/HOBt mediated amide coupling reaction.

Materials:

  • N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • N-Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), 1N HCl, Saturated aq. NaHCO₃, Brine (for work-up)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (1.0 eq), the carboxylic acid (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF to a concentration of approximately 0.2 M.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the mixture in one portion.

  • Add DIPEA (3.0 eq) dropwise. The mixture may become cloudy.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Stir for 4-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 10x the volume of DMF).

  • Wash the organic phase sequentially with water (2x), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally, brine (1x). The initial water washes are crucial for removing the water-soluble urea byproduct derived from EDC.[11][12]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Solvent Comparison for Amide Coupling
SolventDielectric Const.Boiling Point (°C)AdvantagesDisadvantagesTypical Outcome
DMF 36.7153Excellent dissolving power for all components; accelerates reaction.[9]High boiling point; difficult to remove; requires extensive aqueous work-up.[4]High Yield
DCM 9.140Easy to remove; good for less polar reactants.May not fully dissolve polar reagents (HOBt, salts); can be sluggish.Moderate Yield
MeCN 37.582Good dissolving power; easier to remove than DMF.[10]Water-miscible, complicating extraction if not removed first.[4]Good to High Yield
THF 7.566Moderate boiling point; dissolves many organics.Less polar, may lead to slower reaction rates or solubility issues.Variable Yield

Solvent Systems for N-Alkylation Reactions

N-alkylation of the secondary amine with an alkyl halide (e.g., R-Br, R-I) is a classic SN2 reaction. The solvent choice is paramount for maximizing the reaction rate.

Causality Behind Solvent Choice: For SN2 reactions, polar aprotic solvents are strongly favored.[2][3]

  • Mechanism: These solvents can solvate the cation (the counter-ion of the base, e.g., K⁺ or Na⁺) very effectively, but they are poor at solvating the anion (the nucleophile, in this case, the amine).

  • Nucleophile Reactivity: This leaves the amine nucleophile "naked" and highly reactive, dramatically increasing the rate of substitution.[13] Protic solvents (like alcohols or water) would form hydrogen bonds with the amine, creating a "cage" that hinders its nucleophilicity and slows the reaction.[2][14]

  • Leading Candidates: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the premier solvents for this transformation due to their high polarity and aprotic nature.[15][16] Acetonitrile is also a very effective choice.

Protocol: N-Alkylation with an Alkyl Halide

This protocol details the alkylation of the target amine with a generic primary alkyl bromide in the presence of a non-nucleophilic base.

Decision Diagram: N-Alkylation Solvent Choice

G start Start: N-Alkylation of Secondary Amine reagent_sol Are all reactants (amine, alkyl halide, base) soluble in a moderately polar solvent like MeCN? start->reagent_sol temp_req Does the reaction require high temperature (>82°C) for a slow electrophile? reagent_sol->temp_req Yes use_dmf_dmso Use DMF or DMSO reagent_sol->use_dmf_dmso No workup_concern Is ease of work-up the highest priority? temp_req->workup_concern No temp_req->use_dmf_dmso Yes workup_concern->use_dmf_dmso No use_mecn Use Acetonitrile (MeCN) workup_concern->use_mecn Yes

Caption: Decision tree for selecting an optimal N-alkylation solvent.

Materials:

  • N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (1.0 eq)

  • Alkyl Bromide (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc), Water, Brine (for work-up)

Procedure:

  • To a round-bottom flask, add N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.0 eq).

  • Add anhydrous DMSO to a concentration of 0.2-0.5 M.

  • Stir the suspension vigorously and add the alkyl bromide (1.2 eq).

  • Heat the reaction to 60-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing a large volume of water (at least 10-20x the volume of DMSO).[4][5]

  • Extract the aqueous phase with ethyl acetate (3x). The desired product should move into the organic layer.

  • Combine the organic extracts and wash thoroughly with water (3-4x) to remove residual DMSO, followed by one wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary amine product by flash column chromatography.

Solvent Comparison for N-Alkylation (SN2)
SolventDielectric Const.Boiling Point (°C)AdvantagesDisadvantagesTypical Outcome
DMSO 47.2189Maximally accelerates SN2 rate; excellent dissolving power.[15][16][17]Very high boiling point; extremely difficult to remove; hygroscopic.[4]Excellent Yield, Fast Reaction
DMF 36.7153Strongly accelerates SN2 rate; good alternative to DMSO.[9][16]High boiling point; requires extensive aqueous work-up.[4]Excellent Yield
MeCN 37.582Good SN2 acceleration; much easier to remove than DMF/DMSO.Lower boiling point limits reaction temperature.Good Yield, Slower Reaction
Acetone 21.056Polar aprotic; very easy to remove.Limited reaction temperature; less effective at accelerating the rate than DMF/DMSO.Moderate Yield

Summary and Best Practices

The selection of an optimal solvent system for reactions with N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine requires a careful balance of chemical principles and practical considerations.

  • For N-Acylation/Amide Coupling: DMF is the solvent of choice for ensuring high yields and accommodating a wide range of substrates, provided the researcher is prepared for a rigorous aqueous work-up.[9][11] For simpler systems or when ease of purification is paramount, Acetonitrile offers a compelling alternative.[10]

  • For N-Alkylation: DMSO or DMF are highly recommended to achieve the fastest reaction rates and highest yields due to their ability to promote the SN2 mechanism.[2][3][16] The challenging work-up is a necessary trade-off for reaction efficiency.

Self-Validating System: In every protocol, reaction progress must be monitored (e.g., via TLC or LC-MS). The disappearance of the starting amine is the primary indicator of completion. The work-up procedures are designed with multiple washing steps to systematically remove reagents and byproducts, which can be confirmed by analyzing the crude product before final purification.

References

  • Vertex AI Search. (2020, September 8). Why does a polar solvent disfavour an SN2 reaction? Quora.
  • Reddit. (2016, November 27). Why do Sn2 reactions need polar solvents? r/OrganicChemistry.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. Organic Chemistry I.
  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2.
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile.
  • BOC Sciences. (2024, March 29).
  • Benchchem. (n.d.).
  • Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
  • gChem. (n.d.).
  • ResearchGate. (2025, August 7). N-Alkylation of N-H Compounds in N,N-Dimethylformamide Dialkyl Acetal.
  • National Institutes of Health. (n.d.). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ACS Publications. (2021, August 23). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters.
  • Scribd. (n.d.). Solvent Workup Guide for Chemists.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • National Institutes of Health. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC.
  • PubChem. (n.d.). N-Methyl-4-methylbenzylamine.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Oreate AI Blog. (2026, January 27). DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents.
  • ResearchGate. (2016, November 20). Why DMSO is used even though the compounds are soluble in DMF?.
  • ResearchGate. (2013, February). Evaluation of alternative solvents in common amide coupling reactions: Replacement of dichloromethane and N,N-dimethylformamide.
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). About Workup.
  • Royal Society of Chemistry. (2015, November 5).
  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
  • ResearchGate. (2017, March 21).
  • Google Patents. (n.d.).
  • TargetMol. (n.d.). N-Methylbenzylamine.
  • PubChem. (n.d.). N-Methyl-N-phenylbenzylamine.
  • Arkivoc. (n.d.).
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • National Institutes of Health. (n.d.).
  • ACS Publications. (2024, June 4).
  • National Institutes of Health. (n.d.).
  • ChemBK. (n.d.). N-Benzylmethylamine.
  • National Institutes of Health. (n.d.). N-Methylbenzylamine. PubChem.
  • ResearchGate. (2025, August 6).
  • ChemicalBook. (2022, December 30). N-METHYL-N-[3-(2-MORPHOLIN-4-YLETHOXY)BENZYL]AMINE.
  • FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647).
  • Wikipedia. (n.d.). N-Methylmorpholine.

Sources

Application

Application Note: Advanced Handling, Purification, and Storage of Moisture-Sensitive Benzyl Amine Derivatives

[1] Executive Summary & Mechanistic Insight[1] Benzyl amine derivatives are critical intermediates in pharmaceutical synthesis, yet they suffer from a widely misunderstood instability profile.[1] While often labeled "moi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Mechanistic Insight[1]

Benzyl amine derivatives are critical intermediates in pharmaceutical synthesis, yet they suffer from a widely misunderstood instability profile.[1] While often labeled "moisture-sensitive," their primary degradation pathway is actually atmospheric carboxylation —a reaction with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 that is catalytically accelerated by moisture.
The "White Crust" Phenomenon

Researchers often observe a white solid forming on the threads of benzyl amine bottles. This is not simple hydrolysis; it is the formation of a benzylammonium carbamate salt. Understanding this mechanism is the first step to effective handling.

Degradation Pathway Visualization

The following diagram illustrates the cascade from air exposure to irreversible salt formation.

BenzylAmineDegradation BA Benzyl Amine (Liquid/Free Base) Zwit Zwitterionic Intermediate BA->Zwit + CO2 (Rapid) Ox Oxidative Degradation BA->Ox + O2 (Slow, Long-term) Air Atmosphere (CO2 + H2O) Air->Zwit Carb Benzylammonium Carbamate (Solid) Zwit->Carb + Benzylamine (Proton Transfer)

Figure 1: The primary instability pathway of benzyl amines is the reaction with atmospheric


 to form carbamate salts, often mistaken for simple moisture damage.

Protocol A: Purification & Drying

Commercial benzyl amines often arrive with 1–3% impurity profiles (water + carbonate salts). For sensitive catalytic cross-coupling or nucleophilic substitutions, distillation is mandatory .[1]

Drying Agent Selection

Critical Warning: Never use acidic drying agents (Silica, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, or Acidic Alumina) as they will protonate the amine, trapping it on the solid matrix.
Drying AgentCompatibilityApplication Notes
Calcium Hydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Excellent The Gold Standard. Irreversibly reacts with water to release

. Requires reflux before distillation.
KOH / NaOH Pellets Good Suitable for pre-drying. Effective for bulk water removal but less rigorous than

.
Molecular Sieves (

)
Moderate Can be used for storage after distillation. Note: Some amines may exchange with sieve cations;

is safer for smaller amines.

/ Silica
Incompatible DO NOT USE. Reacts violently or irreversibly binds the amine.
The "Self-Validating" Distillation Workflow

This protocol ensures that the liquid collected is strictly anhydrous and air-free.[1]

  • Setup: Flame-dry a round-bottom flask (RBF) and a short-path distillation head under vacuum. Backfill with Argon.[2]

  • Pre-Drying: Transfer benzyl amine into the RBF under inert flow. Add powdered

    
     (5% w/w).
    
    • Validation: Evolution of

      
       bubbles indicates active drying.
      
  • Reflux: Stir at gentle reflux (using a heating mantle) for 2–4 hours under a dynamic

    
     or Argon blanket. This allows 
    
    
    
    to scavenge chemically bound water.
  • Distillation:

    • Switch to distillation mode.

    • Discard the first 5–10% of the fraction (forerun), which may contain volatile impurities.

    • Collect the main fraction directly into a Schlenk storage flask or a flame-dried ampoule.

    • Visual Check: The distillate should be crystal clear. Any turbidity suggests carbonate contamination.

Protocol B: Inert Transfer Techniques

Handling benzyl amines in open air, even for seconds, introduces ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


. Use the Overpressure Syringe Transfer  method.

SyringeTransfer cluster_0 Step 1: Preparation cluster_1 Step 2: Withdrawal cluster_2 Step 3: Transfer A Purge Syringe (3x N2/Argon) B Insert Needle into Septum (Source) A->B C Inject Inert Gas (Equal to Liquid Volume) B->C D Withdraw Liquid (Positive Pressure) C->D E Transfer to Destination Flask D->E F Clean Immediately (Avoid Clogging) E->F

Figure 2: The Overpressure Transfer method prevents vacuum formation inside the source bottle, which would otherwise suck in moist atmospheric air.[1]

Key Technique: When withdrawing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 mL of amine, first inject 

mL of dry Nitrogen into the headspace. This maintains positive pressure inside the vial, ensuring that if a leak occurs, gas flows out, not air in.

Storage & Packaging Guidelines

Long-term stability relies on seal integrity.[1][3] Standard plastic caps are permeable to


 over months.
  • Primary Container: Amber glass vials with PTFE-lined silicone septa .[1]

  • Secondary Seal: Wrap the cap junction with Parafilm is NOT sufficient . Use electrical tape or high-quality PTFE tape, then Parafilm.[1]

  • Headspace: Always backfill with Argon (heavier than air) rather than Nitrogen if possible, as it provides a better blanket.[1]

  • Temperature: Store at 2–8°C. Cold storage slows the kinetics of oxidation and carbamate formation.

Quality Control & Analytical Validation

How do you prove your amine is dry and carbonate-free?

Modified Karl Fischer (KF) Titration

Standard KF reagents fail with amines because the basic nitrogen alters the pH, causing side reactions with iodine (vanishing endpoint).

  • Solution: Use a Buffered Solvent System . Add benzoic acid or salicylic acid to the KF titration cell to neutralize the amine and buffer the pH to ~5–7.

  • Method: One-component volumetric titration.[1]

  • Target: Water content < 0.05% (500 ppm).

NMR Verification
  • 
     NMR:  Look for broadening of the 
    
    
    
    peak (exchange with water).
  • 
     NMR (The Definitive Test): 
    
    • Pure Benzylamine:[1] Peaks at ~143, 128, 127, 46 ppm.[1]

    • Contaminated (Carbamate): A distinct carbonyl peak appears at 160–164 ppm . If you see this, redistillation is required.[1]

References

  • Burfield, D. R., et al. Desiccant Efficiency in Solvent and Reagent Drying.[1] 5. Amines.[4][5][6] Journal of Organic Chemistry, 1981.[1] [Link]

  • PubChem. Benzylamine Compound Summary (Safety & Stability). [Link]

Sources

Method

Technical Guide: Crystallization &amp; Polymorph Screening of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

[1] Executive Summary & Physicochemical Context The Challenge: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (CAS: 852180-77-9) presents a classic "medicinal chemistry intermediate" challenge.[1] Structurally, it co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Physicochemical Context

The Challenge: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (CAS: 852180-77-9) presents a classic "medicinal chemistry intermediate" challenge.[1] Structurally, it contains a lipophilic benzyl core, a flexible ethoxy linker, and two basic centers (a morpholine ring and a secondary


-methyl amine).[1]

The Problem: In its free base form, this molecule typically exists as a viscous yellow oil or low-melting solid due to the high rotational freedom of the ethoxy ether linkage and the lack of strong intermolecular hydrogen bond donors (the secondary amine is sterically hindered and the morpholine oxygen is an acceptor only).[1]

The Solution: Direct crystallization of the free base is thermodynamically unfavorable and prone to "oiling out" (Liquid-Liquid Phase Separation).[1] This guide prioritizes Salt Formation as the primary isolation strategy.[1] By protonating the basic nitrogens, we introduce strong ionic interactions that lock the flexible conformation into a rigid lattice, enabling high-purity crystallization.[1]

Key Physicochemical Parameters
ParameterValue (Approx.)Implication for Crystallization
pKa 1 (Secondary Amine) ~9.8 - 10.2Strong base; readily forms salts with weak and strong acids.[1]
pKa 2 (Morpholine) ~8.3 - 8.5Moderate base; requires stronger acids for di-salt formation.[1]
LogP ~1.8 - 2.2Lipophilic; soluble in DCM, EtOAc, Alcohols.[1] Insoluble in Water/Hexane.[1]
H-Bond Donors 1 (NH)Limited self-assembly capability in free base form.[1]

Phase 1: Salt Screening Strategy

Do not attempt to crystallize the free base directly from reaction mixtures.[1] Instead, perform a targeted salt screen to identify a crystalline solid form.[1]

Acid Selection Logic

We utilize the


pKa > 3 Rule .[1] To ensure stable salt formation rather than a co-crystal, the pKa of the acid must be at least 3 units lower than the base.[1]
  • Target: Di-salt formation is preferred to maximize lattice energy.[1]

  • Recommended Acids: Hydrochloric Acid (HCl), Fumaric Acid, Oxalic Acid, Maleic Acid.[1]

Screening Workflow (DOT Visualization)

SaltScreening Start Start: Crude Free Base (Oil) Solubilization Dissolve in Solvent A (MeOH or EtOH) Start->Solubilization AcidAdd Add Acid Counter-ion (1.05 or 2.1 eq) Solubilization->AcidAdd Equilibration Temp Cycle: 50°C <-> 5°C (24 Hours) AcidAdd->Equilibration Observation Visual Inspection Equilibration->Observation Precipitate Precipitate Formed? Observation->Precipitate Oil Oiling Out? Precipitate->Oil No / Liquid Analyze Filter & Analyze (XRPD/DSC) Precipitate->Analyze Yes (Solid) AntiSolvent Add Anti-solvent (MTBE or IPE) Oil->AntiSolvent Clear Solution Maturation Vapor Diffusion or Slow Cooling Oil->Maturation Phase Separation AntiSolvent->Equilibration Maturation->Observation

Caption: Logical workflow for converting the oily free base into a crystalline salt form, handling common failure modes like oiling out.

Detailed Protocol: Dihydrochloride Salt Crystallization

This is the "Workhorse Method" designed to produce the Dihydrochloride (2HCl) salt.[1] HCl salts of morpholine derivatives are typically high-melting and stable.[1]

Reagents:

  • Crude N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (Oil).[1]

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA).[1]

  • Acid Source: 4M HCl in Dioxane or concentrated aqueous HCl (37%).[1]

  • Anti-solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve 10.0 g of the crude free base oil in 50 mL of Ethanol (5 vol).

    • Note: If the oil is dark/impure, treat with activated carbon (5 wt%) for 30 mins at 40°C, then filter through Celite.[1]

  • Acid Addition (Critical Step):

    • Cool the solution to 0–5°C using an ice bath.[1]

    • Slowly add 2.2 equivalents of HCl (e.g., 4M HCl in Dioxane).[1]

    • Why? The reaction is exothermic.[1] Rapid addition can cause local overheating and decomposition or immediate oiling out.[1]

    • Observation: The solution should turn cloudy or form a thick slurry.[1]

  • Crystallization Induction:

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • If no solid forms (Oiling Out): Re-heat the mixture to 60°C until clear. Add Seed Crystals (if available) or scratch the glass wall.[1] Slowly cool back to RT at a rate of 10°C/hour.

  • Anti-Solvent Drive (Optional but recommended for yield):

    • If the yield looks low, slowly add 25 mL of MTBE or Ethyl Acetate dropwise over 30 minutes.[1]

    • Mechanism:[2][3] This lowers the dielectric constant of the solvent mixture, forcing the polar salt out of solution.[1]

  • Isolation:

    • Filter the white solid under vacuum (Buchner funnel).[1]

    • Wash: Wash the cake with 2 x 10 mL of cold (0°C) MTBE/Ethanol (1:1 mix).

    • Drying: Dry in a vacuum oven at 45°C for 12 hours. (HCl salts can be hygroscopic; avoid high humidity).[1]

Alternative Protocol: Fumarate Salt (Polymorph Control)[1]

If the HCl salt is hygroscopic or forms a hydrate, the Fumarate salt is often a superior alternative for pharmaceutical applications due to better non-hygroscopic properties.[1]

Reagents:

  • Solvent: Acetone or 2-Butanone (MEK).[1]

  • Acid: Fumaric Acid (Solid).[1]

Methodology:

  • Dissolve 5.0 g of free base in 50 mL Acetone (10 vol).

  • In a separate beaker, dissolve 1.05 equivalents (for mono-salt) or 2.1 equivalents (for di-salt) of Fumaric acid in 20 mL hot Acetone.

  • Add the hot acid solution to the base solution while stirring at 50°C.

  • Cooling Profile: Cool from 50°C to 20°C linearly over 4 hours.

  • Result: Fumarate salts of benzylamines often crystallize as robust, non-solvated needles.[1]

Critical Process Parameters (CPP) & Troubleshooting

The "Oiling Out" Phenomenon

This is the most common failure mode for this molecule.[1] It occurs when the salt separates as a liquid phase rather than a solid crystal.[1]

SymptomRoot CauseCorrective Action
Two liquid layers form upon acid addition Solvent is too non-polar; Salt is insoluble but above its melting point (in solution).[1]Add Methanol (MeOH). Increase the polarity to redissolve the oil, then cool slowly.
Sticky gum forms on flask walls Impurities are preventing nucleation.[1]Sonication. Place the flask in an ultrasonic bath for 5 mins to induce nucleation.
Cloudy emulsion that won't settle Rapid precipitation of amorphous material.[1]Temperature Cycling. Heat to clear point, then cool very slowly (5°C/hr).
Analytical Validation (Self-Validating System)

To ensure you have the correct form, perform these checks:

  • H-NMR: Confirm the stoichiometry of the salt. For the HCl salt, the integration of the benzyl protons may shift, and the acidic protons should be visible in DMSO-d6.[1]

  • DSC (Differential Scanning Calorimetry):

    • Free Base:[4] Endotherm likely < 50°C (or non-existent if oil).[1]

    • HCl Salt: Sharp melting endotherm typically > 180°C (indicates crystalline lattice).[1]

  • XRPD: Look for sharp Bragg peaks. A "halo" indicates amorphous material (failed crystallization).[1]

References & Grounding

The protocols above are derived from standard methodologies for morpholine-benzylamine derivatives and specific patent literature regarding this chemical class.

  • Solid Forms of Morpholinoethoxy Derivatives:

    • Context: Describes the crystallization of analogous 4-(2-morpholinoethoxy)phenyl derivatives using HCl and anti-solvent techniques.

    • Source: US Patent 10,669,236 B2.[1]

    • URL:

  • General Salt Selection for Medicinal Chemistry:

    • Context: Stahl & Wermuth’s Handbook is the gold standard for selecting counter-ions (e.g., Fumarate vs. HCl) based on pKa and lipophilicity.[1]

    • Source: Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][2][5] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

    • URL:[Link][1]

  • Crystallization of Morpholine Derivatives:

    • Context: Techniques for handling the conformational flexibility of the morpholine ring during crystallization.[1]

    • Source:Crystal Growth & Design (ACS Publications).[1]

    • URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Purification challenges and solutions for N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

Technical Support Center: Purification of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine Technical Overview Compound Identity: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine CAS Registry Number: (Generic/Analogou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

Technical Overview

Compound Identity: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine CAS Registry Number: (Generic/Analogous structures often used in kinase inhibitor synthesis) Chemical Class: Functionalized Benzylamine / Morpholine Derivative[1]

Physicochemical Profile:

  • Basicity (pKa): This molecule is a diamine .[1]

    • Morpholine Nitrogen:[1][2] ~8.3 (Moderate base)

    • Benzylamine Nitrogen (Secondary): ~9.5–9.8 (Strong base)

  • Polarity: Amphiphilic.[1] The morpholine ring imparts polarity, while the benzyl ether tail provides significant lipophilicity.

  • Reactivity: The secondary amine (N-methyl) is nucleophilic and prone to carbamate formation (CO₂ absorption) and oxidation.

Troubleshooting Guide 1: Chromatography Issues (Tailing & Streaking)

User Issue: "My compound streaks across the TLC plate and elutes as a broad, tailing band during flash chromatography, contaminating adjacent fractions."

The Science (Causality): Silica gel is acidic (pKa ~5–7). The basic nitrogens in your compound (specifically the highly basic secondary benzylamine) form strong hydrogen bonds and ionic interactions with the silanol (Si-OH) groups on the stationary phase. This "drag" causes the peak tailing.

The Solution: Amine-Modified Mobile Phase You must neutralize the silica surface to allow the compound to partition based on polarity, not acidity.[1]

Protocol:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) or 1% NH₄OH in your starting solvent (e.g., Hexane or DCM) before loading the sample.

  • Mobile Phase Additive: Maintain 0.5% to 1% TEA or 1% 7N NH₃ in MeOH throughout the gradient run.

  • Solvent System:

    • Standard: DCM : MeOH : NH₄OH (90:10:1) is often too strong.[1]

    • Recommended: DCM : MeOH (95:5) with 0.5% TEA.

    • Alternative: Ethyl Acetate : MeOH (4:1) with 1% TEA (if DCM must be avoided).[1]

Validation: Run a TLC plate using the exact mobile phase with the amine additive. The spot should be compact (Rf ~0.3–0.5). If it remains at the baseline, increase polarity.[1] If it streaks, increase the amine modifier concentration.[1]

Troubleshooting Guide 2: Isolation Challenges (Oiling Out)

User Issue: "After evaporation, the product remains a viscous yellow oil that refuses to crystallize, making it difficult to handle and weigh."

The Science (Causality): The ethoxy linker provides rotational freedom (entropy), and the secondary amine/morpholine mix disrupts efficient crystal packing. Small amounts of solvent or impurities (like unreacted morpholine) act as plasticizers, preventing lattice formation.[1]

The Solution: Salt Formation (The "Solidification Switch") Converting the free base into a salt locks the rotatable bonds and introduces strong ionic lattice forces.

Protocol: HCl Salt Formation

  • Dissolve the crude oil in a minimal amount of dry Diethyl Ether or 1,4-Dioxane.[1]

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents per nitrogen—calculate for both nitrogens if you want the dihydrochloride, or 1.0 eq for the monohydrochloride).

  • Observation: A white precipitate should form immediately.[1]

  • Workup: Filter the solid under Nitrogen (hygroscopic risk). Wash with cold ether.[1] Dry under high vacuum.[1]

Alternative: If HCl yields a hygroscopic gum, try Fumaric Acid (0.5 eq) or Oxalic Acid (1.0 eq) in Ethanol/Acetone.[1] These often yield non-hygroscopic, crystalline solids suitable for X-ray diffraction or long-term storage.[1]

Troubleshooting Guide 3: Impurity Removal (Excess Morpholine)

User Issue: "NMR shows persistent morpholine peaks (3.6 ppm, 2.8 ppm) even after chromatography."

The Science (Causality): Morpholine is a secondary amine with a pKa (~8.3) close to your product's morpholine ring.[1] However, Morpholine (LogP -0.[1]86) is highly water-soluble, whereas your product (LogP > 1.[1]5) is lipophilic.[1]

The Solution: The "Partition Wash" Leverage the LogP difference rather than the pKa difference.

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate (avoid DCM; it can form emulsions with morpholine).

  • Wash 1: Water (3x volume).[1] Morpholine partitions into the aqueous phase.

  • Wash 2: Brine (1x volume).

  • Drying: Dry organic layer over Na₂SO₄.

  • Polishing: If trace morpholine remains, dissolve the product in Toluene and rotovap.[1] Toluene forms a positive azeotrope with morpholine (bp 110°C), helping to "pull" it off during evaporation.[1]

Visualizing the Workflow

Figure 1: Purification Decision Matrix This logic flow guides you based on the physical state and purity of your crude material.

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Crystalline Oil Viscous Oil/Gum CheckState->Oil Amorphous Recryst Recrystallization (EtOH or iPrOH) Solid->Recryst CheckTLC TLC Analysis (with 1% TEA) Oil->CheckTLC SaltForm Salt Formation (HCl/Dioxane) CheckTLC->SaltForm Single Spot (Pure but Oily) Flash Flash Chromatography (DCM:MeOH + 1% NH3) CheckTLC->Flash Multi-spot (Complex) Wash Aqueous Wash (Remove Morpholine) CheckTLC->Wash Morpholine Impurity Only

Caption: Decision tree for selecting the optimal purification method based on crude physical state and impurity profile.

Frequently Asked Questions (FAQs)

Q1: My product turns pink/brown upon storage. Is it degrading? A: Yes. Secondary benzylamines are sensitive to oxidation (forming N-oxides) and can react with atmospheric CO₂ to form carbamates.[1]

  • Fix: Store the compound as an HCl salt (most stable form). If you must store the free base, keep it under Argon at -20°C.[1]

Q2: Can I use reverse-phase (C18) HPLC for purification? A: Yes, but you must control the pH.

  • Acidic Method: Water/Acetonitrile with 0.1% TFA.[1] Note: The product will elute as a TFA salt.

  • Basic Method: Water/Acetonitrile with 10mM Ammonium Bicarbonate (pH 10).[1] This keeps the amine deprotonated and improves peak shape, but ensures your column is pH-stable (e.g., Waters XBridge or Phenomenex Gemini).[1]

Q3: How do I remove the "N-Methyl" impurity if I over-alkylated? A: If you have the tertiary amine impurity (N,N-dimethyl), separation is difficult due to similar polarity.[1]

  • Chemical Scavenging: React the mixture with a polymer-supported isocyanate (e.g., PS-Isocyanate).[1] This will covalently bind your desired secondary amine product.[1] Wash away the tertiary impurity, then cleave your product from the resin (acidic cleavage). This is expensive but highly effective for high-purity needs.[1]

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa values and general amine purification protocols).

  • McCalmont, W. F., et al. (2004).[1] "Design, synthesis, and biological evaluation of novel N-methyl-benzylamine derivatives." Bioorganic & Medicinal Chemistry Letters, 14(14), 3691-3695.[1] (Provides context on benzylamine synthesis and isolation).

  • Waters Corporation. (2020).[1] "Strategies for the Chromatography of Basic Compounds." Waters Application Notes. (Authoritative guide on silanol suppression using amine modifiers).

  • Reich, H. J. (2018).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.[1] (Reference for estimating amine basicity).

Sources

Optimization

Optimizing reaction temperature for N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine synthesis

Welcome to the technical support center for the synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic protocol for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this molecule, and which steps are most sensitive to temperature changes?

The most logical and widely applicable synthesis is a two-step process starting from 4-hydroxybenzaldehyde. This approach offers robust control over the introduction of each functional group.

  • Step 1: Williamson Ether Synthesis. 4-hydroxybenzaldehyde is reacted with a 2-morpholinoethyl halide (e.g., 4-(2-chloroethyl)morpholine) to form the ether linkage. This is an SN2 reaction and is highly temperature-dependent.

  • Step 2: Reductive Amination. The resulting aldehyde, 4-(2-morpholin-4-ylethoxy)benzaldehyde, is then reacted with methylamine in the presence of a reducing agent to form the final N-methylbenzylamine product. The temperature here affects both the initial formation of the iminium ion and the stability and reactivity of the reducing agent.[1][2]

Both steps are critically influenced by temperature. In Step 1, temperature dictates the balance between the desired SN2 substitution and a competing E2 elimination side reaction.[3][4] In Step 2, temperature affects the reaction rate and the potential for side reactions, such as the reduction of the aldehyde to an alcohol.[2]

Synthetic_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reductive Amination A 4-Hydroxybenzaldehyde C Intermediate Aldehyde 4-(2-morpholin-4-ylethoxy)benzaldehyde A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (T₁) B 4-(2-Chloroethyl)morpholine B->C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (T₁) E Final Product N-Methyl-N-[4-(2-morpholin-4- ylethoxy)benzyl]amine C->E Reducing Agent (e.g., STAB) Solvent (e.g., DCE) Temp (T₂) D Methylamine (CH₃NH₂) D->E

Caption: General two-step synthesis of the target molecule.

Q2: My Williamson ether synthesis (Step 1) shows low conversion. Should I just increase the temperature?

Increasing the temperature is a common strategy to overcome activation energy barriers and increase reaction rates, but it should be done cautiously and systematically.[5]

  • Expertise & Causality: Low conversion at a moderate temperature (e.g., 50-60 °C) could be due to several factors beyond temperature, such as an inadequate base, poor solvent choice, or low reactivity of the alkyl halide.[6] Simply increasing the temperature without considering these factors can amplify side reactions. The Williamson ether synthesis is a classic SN2 reaction.[3][7] Its rate is sensitive to heat, but higher temperatures can also promote the competing E2 elimination pathway, especially if your reagents are not perfectly dry or if there is any steric hindrance.[4][8]

  • Trustworthiness & Troubleshooting Steps:

    • Verify Reagents: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. Ensure your solvent (polar aprotic like DMF or acetonitrile is recommended) is dry.[3][4]

    • Gradual Temperature Increase: Increase the temperature in controlled increments (e.g., from 60 °C to 80 °C) and monitor the reaction by TLC or LC-MS. A typical range for this reaction is 50 to 100 °C.[3][7]

    • Consider a Catalyst: Adding a catalytic amount of sodium or potassium iodide (KI) can significantly improve the rate via the Finkelstein reaction, which generates the more reactive alkyl iodide in situ.[6] This may allow you to achieve full conversion without resorting to excessively high temperatures.

    • Longer Reaction Time: If you are concerned about side products at higher temperatures, running the reaction at a lower temperature for a longer duration is a viable alternative.[4]

Q3: I'm observing a significant amount of an alkene byproduct during the ether synthesis. How is this related to temperature?

The formation of an alkene, in this case likely N-vinylmorpholine from the decomposition of 4-(2-chloroethyl)morpholine, is a classic sign that the E2 elimination reaction is outcompeting your desired SN2 substitution.[4][8] Temperature is a primary factor that favors elimination over substitution.

  • Expertise & Causality: According to chemical kinetics, both SN2 and E2 reactions accelerate with temperature, but elimination reactions often have a higher activation energy and are more entropically favored, making their rate increase more dramatically with temperature compared to substitution.[3]

  • Trustworthiness & Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most direct way to favor substitution. Try reducing the temperature by 10-20 °C and extending the reaction time.[4]

    • Choice of Base: While a strong base is needed, a very strong or sterically hindered base can favor elimination. For this synthesis, potassium or cesium carbonate are generally good choices over stronger, non-nucleophilic bases like DBU or t-butoxide.

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are known to accelerate SN2 reactions and are preferred.[3][4] Protic solvents can solvate the nucleophile, reducing its potency and potentially favoring elimination.[3]

Q4: My reductive amination (Step 2) with sodium triacetoxyborohydride (STAB) is stalled at room temperature. What should I do?

While many reductive aminations using sodium triacetoxyborohydride (STAB) proceed smoothly at room temperature, it is not uncommon for them to be sluggish, especially if the electrophilicity of the aldehyde or the nucleophilicity of the amine is reduced.[9][10]

  • Expertise & Causality: The reaction proceeds via the formation of an imine or iminium ion, which is then reduced by STAB.[1] The initial condensation step to form the imine is an equilibrium reaction. If this equilibrium is unfavorable, the reaction will be slow. Gentle heating can help drive this equilibrium forward. Some reactions explicitly require higher temperatures, such as 70-75 °C, to proceed to completion.[2]

  • Trustworthiness & Troubleshooting Steps:

    • Add Catalytic Acid: Before increasing the temperature, consider adding a catalytic amount of acetic acid (e.g., 1-5 mol%). This can catalyze the formation of the iminium ion, which is the species that is actually reduced, often accelerating the reaction without the need for heat.[9]

    • Gentle Heating: Warm the reaction mixture to 40-50 °C. This mild increase in temperature can significantly increase the rate of imine formation without substantially degrading the STAB reagent.[11] Monitor the reaction closely by TLC or LC-MS.

    • Check Reagent Quality: STAB is moisture-sensitive.[12] Its potency can degrade over time if not stored properly under an inert atmosphere.[13] Using a freshly opened bottle or assaying the potency of your reagent may be necessary if the reaction fails to proceed even with heating.

Q5: I'm seeing the formation of 4-(2-morpholin-4-ylethoxy)benzyl alcohol instead of my desired amine. How can temperature optimization help?

The formation of the corresponding alcohol is a common side reaction in reductive aminations. It occurs when the reducing agent directly reduces the starting aldehyde before it can react with the amine to form the imine.

  • Expertise & Causality: This side reaction becomes more competitive if the rate of imine formation is slow compared to the rate of aldehyde reduction. The relative rates are influenced by reactant concentrations, steric hindrance, and temperature. While STAB is known for being a mild reagent that is less prone to this side reaction compared to, for example, sodium borohydride, it can still occur.[14]

  • Trustworthiness & Troubleshooting Steps:

    • Optimize Reagent Addition: Instead of adding all reagents at once, consider pre-stirring the aldehyde and methylamine for a period (e.g., 30-60 minutes) at room temperature before adding the STAB. This allows the imine equilibrium to be established, increasing the concentration of the intermediate to be reduced.

    • Control Temperature: Avoid excessively high temperatures. While moderate heat can promote imine formation, high temperatures can also increase the rate of direct aldehyde reduction. A systematic optimization (see Protocol 2) is key. Running the reaction at a slightly lower temperature (e.g., 0 °C to RT) might favor the desired pathway, albeit over a longer reaction time.

    • pH Control: The pH of the reaction is crucial. Imine formation is typically fastest under weakly acidic conditions (pH 4-6). If the conditions are too neutral or basic, imine formation will be slow, giving the reducing agent more time to attack the aldehyde.[1]

Troubleshooting_Tree Start Low Yield or Stalled Reaction Step1 Which Step is Problematic? Start->Step1 Ether Step 1 (Ether Synthesis) Step1->Ether Amine Step 2 (Reductive Amination) Step1->Amine Ether_Q1 Low Conversion? Ether->Ether_Q1 Amine_Q1 Stalled at RT? Amine->Amine_Q1 Ether_A1 1. Add catalytic KI. 2. Increase Temp to 80°C. 3. Verify dry reagents. Ether_Q1->Ether_A1 Yes Ether_Q2 Alkene Byproduct? Ether_Q1->Ether_Q2 No Ether_A2 1. Lower Temp to 50-60°C. 2. Extend reaction time. 3. Check base choice. Ether_Q2->Ether_A2 Yes Amine_A1 1. Add catalytic Acetic Acid. 2. Warm gently to 40-50°C. 3. Check STAB quality. Amine_Q1->Amine_A1 Yes Amine_Q2 Alcohol Byproduct? Amine_Q1->Amine_Q2 No Amine_A2 1. Pre-mix aldehyde/amine. 2. Run at RT or below. 3. Ensure weakly acidic pH. Amine_Q2->Amine_A2 Yes

Caption: Troubleshooting decision tree for low yield.

Experimental Protocols

Protocol 1: Systematic Temperature Optimization for Williamson Ether Synthesis (Step 1)

This protocol describes a parallel experiment to efficiently determine the optimal temperature.

Methodology:

  • Setup: In three separate, identical reaction flasks equipped with stir bars and reflux condensers, add 4-hydroxybenzaldehyde (1.0 equiv.), powdered anhydrous K₂CO₃ (2.0 equiv.), and anhydrous DMF (to make a 0.5 M solution).

  • Reagent Addition: To each flask, add 4-(2-chloroethyl)morpholine (1.1 equiv.).

  • Temperature Control: Place each flask in a pre-heated reaction block or oil bath set to a different temperature.

    • Flask A: 50 °C

    • Flask B: 75 °C

    • Flask C: 100 °C

  • Monitoring: Stir the reactions vigorously. At set time intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC and LC-MS to determine the ratio of starting material, product, and key byproducts.

  • Analysis: After a set time (e.g., 8 hours or when one reaction reaches completion), work up all reactions identically. Purify the crude product and calculate the isolated yield for each temperature.

Data Summary Table (Example Results):

FlaskTemperature (°C)Time (h)Conversion (%) (LC-MS)Impurity (Alkene, %)Isolated Yield (%)
A50865<1~60
B754>98291
C1002>99885

Based on this example data, 75 °C provides the best balance of reaction time, high conversion, and minimal byproduct formation.[4]

Protocol 2: Optimizing Temperature for Reductive Amination (Step 2)

This protocol helps fine-tune the temperature for the STAB reduction.

Methodology:

  • Setup: In three separate, identical reaction flasks, dissolve 4-(2-morpholin-4-ylethoxy)benzaldehyde (1.0 equiv.) in 1,2-dichloroethane (DCE).

  • Amine Addition: Add an aqueous solution of methylamine (e.g., 40 wt. %, 1.5 equiv.) to each flask.

  • Pre-Stirring: Stir all mixtures at room temperature for 30 minutes to facilitate imine formation.

  • Temperature Control & Reduction:

    • Flask A: Cool to 0 °C. Add STAB (1.5 equiv.) portion-wise. Keep at 0 °C.

    • Flask B: Keep at room temperature (~25 °C). Add STAB (1.5 equiv.) in one portion.

    • Flask C: Warm to 45 °C. Add STAB (1.5 equiv.) in one portion.

  • Monitoring & Analysis: Monitor all three reactions by TLC/LC-MS until the starting aldehyde is consumed. Quench the reactions carefully with saturated aqueous NaHCO₃ solution, extract the product, and determine the yield and purity profile for each condition. This will reveal the optimal temperature to maximize yield while minimizing the formation of the benzyl alcohol byproduct.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Osunstate. Mastering The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • ACS Publications. Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination | Bioconjugate Chemistry. [Link]

  • ResearchGate. The optimal conditions of N-alkylation reaction. [Link]

  • USDA. Morpholine - Processing. [Link]

  • ResearchGate. (A) Optimal pH for reductive amination; (B) Optimal temperature for... [Link]

  • RSC Publishing. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. [Link]

  • ResearchGate. Reductive amination reaction temperature. | Download Table. [Link]

  • RSC Publishing. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Effect of temperature on reductive amination of furfural. Reaction conditions. [Link]

  • ACS Publications. Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam | Industrial & Engineering Chemistry Research. [Link]

  • Sciencemadness.org. Sodium triacetoxyborohydride - Powered by XMB 1.9.11. [Link]

  • Patsnap. Synthesis process of N-methylmorpholine - Eureka. [Link]

  • Google Patents. CN101012208A - Process for preparing N-methyl morpholine.
  • ResearchGate. (PDF) A Quantitative Assay of Sodium Triacetoxyborohydride. [Link]

  • ResearchGate. (PDF) Sodium Triacetoxyborohydride. [Link]

  • Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthetic Strategies for Morpholin-4-ylethoxy Benzyl Amine Scaffolds: Efficiency, Scalability, and Purity

Executive Summary The 4-(2-morpholinoethoxy)benzylamine moiety is a privileged pharmacophore in kinase inhibitors (e.g., Gefitinib, Saracatinib) and GPCR ligands. Its amphiphilic nature—combining a lipophilic aromatic co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2-morpholinoethoxy)benzylamine moiety is a privileged pharmacophore in kinase inhibitors (e.g., Gefitinib, Saracatinib) and GPCR ligands. Its amphiphilic nature—combining a lipophilic aromatic core with a solubilizing basic morpholine tail—makes it critical for bioavailability. However, its synthesis presents a classic dichotomy between medicinal chemistry flexibility and process chemistry scalability .

This guide objectively compares the three dominant synthetic routes. While the Classical Williamson Ether Synthesis remains the go-to for early-phase discovery due to reagent availability, the SNAr Nucleophilic Displacement is the superior route for kilogram-scale production due to safety and impurity control.

Quick Comparison Matrix
FeatureRoute A: Williamson EtherRoute B: SNAr DisplacementRoute C: Mitsunobu Coupling
Primary Utility Lab Scale (<100g)Process Scale (>1kg)Analog Generation
Key Reagent 4-(2-chloroethyl)morpholine4-Fluorobenzonitrile2-Morpholinoethanol
Atom Economy ModerateHighPoor (Ph₃PO waste)
Safety Profile Low (Mutagenic alkylator)High (No alkyl halides)Moderate
Major Impurity Vinyl morpholine (Elimination)Fluoride saltsHydrazine byproducts

Detailed Route Analysis

Route A: The Classical Williamson Ether Synthesis

Mechanism: SN2 Alkylation followed by Reduction. Best For: Rapid generation of diverse analogs where the amine headgroup varies.[1]

This route builds the ether linkage by reacting a phenol (typically 4-hydroxybenzaldehyde or 4-hydroxybenzonitrile) with a nitrogen mustard analog, 4-(2-chloroethyl)morpholine hydrochloride .

  • The Challenge: The alkylating agent is a "nitrogen mustard" derivative. Under basic conditions, it exists in equilibrium with a highly reactive aziridinium ion. While this drives the reaction, it also poses severe genotoxicity risks and promotes the formation of the vinyl morpholine elimination byproduct via E2 mechanism.

  • Process Insight: Using Phase Transfer Catalysis (PTC) with K₂CO₃ in 2-butanone (MEK) or acetonitrile often outperforms DMF by simplifying the workup, despite DMF's superior solubility profile.

Route B: The Industrial SNAr Displacement

Mechanism: Nucleophilic Aromatic Substitution followed by Hydrogenation. Best For: Scale-up and GMP manufacturing.

This route reverses the polarity. Instead of an electrophilic alkyl chain, we use a nucleophilic alcohol (2-morpholinoethanol ) attacking an electron-deficient aromatic ring (4-fluorobenzonitrile ).

  • The Advantage: It completely eliminates the use of mutagenic alkyl chlorides. The starting material, 2-morpholinoethanol, is cheap, stable, and non-toxic.

  • Process Insight: The reaction requires a strong base (NaH or t-BuOK) to generate the alkoxide. Control of water is critical; moisture hydrolyzes the nitrile to the amide, a difficult-to-remove impurity.

Route C: Mitsunobu Coupling

Mechanism: Dehydrative coupling using DEAD/DIAD and Triphenylphosphine. Best For: Late-stage functionalization of complex phenols where harsh bases (Route B) or alkylating agents (Route A) are not tolerated.

  • The Limitation: The formation of stoichiometric triphenylphosphine oxide (TPPO) makes this route a nightmare for purification on scales larger than 10 grams.

Visualizing the Pathways

The following diagram illustrates the chemical logic and divergence points for the three strategies.

SyntheticRoutes Start_Phenol 4-Hydroxybenzaldehyde Inter_EtherAld Intermediate: Ether-Aldehyde Start_Phenol->Inter_EtherAld Route A: Williamson (K2CO3, DMF, 80°C) Start_Phenol->Inter_EtherAld Route C: Mitsunobu (PPh3, DEAD) Start_Fluoro 4-Fluorobenzonitrile Inter_EtherNit Intermediate: Ether-Nitrile Start_Fluoro->Inter_EtherNit Route B: SNAr (NaH, THF, Reflux) Reagent_Chlor 4-(2-chloroethyl) morpholine Reagent_Chlor->Inter_EtherAld Reagent_Alc 2-Morpholinoethanol Reagent_Alc->Inter_EtherAld Reagent_Alc->Inter_EtherNit Final_Product Target: 4-(2-morpholinoethoxy) benzylamine Inter_EtherAld->Final_Product Reductive Amination (NH3, H2, Raney Ni) Inter_EtherNit->Final_Product Hydrogenation (Ra-Ni, H2, 50 psi)

Figure 1: Strategic flow for the synthesis of morpholin-4-ylethoxy benzyl amines. Route B offers the most direct path to the nitrile precursor, ideal for hydrogenation.

Experimental Protocols

Protocol 1: Scalable SNAr Synthesis (Route B)

Recommended for >50g batches. High safety profile.

Reagents:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • 2-Morpholinoethanol (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.3 equiv)

  • Solvent: THF (anhydrous) or Toluene

Step-by-Step Methodology:

  • Alkoxide Formation: In a dry 3-neck flask under N₂, charge THF (10 vol) and 2-morpholinoethanol. Cool to 0°C.

  • Base Addition: Add t-BuOK portion-wise, maintaining internal temperature <10°C. The exotherm is significant. Stir for 30 min to ensure complete deprotonation.

  • Displacement: Add 4-fluorobenzonitrile as a solution in THF. Warm the mixture to reflux (66°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[1] Disappearance of nitrile is the key indicator.

  • Quench & Workup: Cool to RT. Quench with water. Extract with Ethyl Acetate.[2][3] Wash organic layer with 1N NaOH (to remove any hydrolyzed amide byproduct) and brine.

  • Reduction (Nitrile to Amine):

    • Transfer the crude oil to a hydrogenation vessel (Parr shaker).

    • Add Methanolic Ammonia (7N, 10 vol) and Raney Nickel (10 wt% loading).

    • Hydrogenate at 50 psi / 40°C for 12 hours.

    • Safety Note: Raney Nickel is pyrophoric. Keep wet at all times.

  • Isolation: Filter catalyst over Celite. Concentrate filtrate. The product often crystallizes as the HCl salt upon addition of HCl/Dioxane.

Protocol 2: Williamson Ether Synthesis (Route A)

Recommended for lab-scale discovery where 4-hydroxybenzaldehyde is the starting scaffold.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)[4]

  • 4-(2-chloroethyl)morpholine HCl (1.2 equiv)

  • K₂CO₃ (3.0 equiv)

  • NaI (0.1 equiv - Catalyst)

  • Solvent: Acetonitrile (ACN)

Step-by-Step Methodology:

  • Activation: Charge 4-hydroxybenzaldehyde, K₂CO₃, and NaI to ACN. Stir at RT for 30 min. The color will shift to bright yellow (phenoxide formation).

  • Alkylation: Add 4-(2-chloroethyl)morpholine HCl solid.

  • Reaction: Heat to reflux (82°C) for 16 hours.

    • Critical Insight: The reaction is heterogeneous.[5] Vigorous mechanical stirring is required to grind the K₂CO₃ surface.

  • Filtration: Cool to RT. Filter off inorganic salts (KCl, excess K₂CO₃).

  • Reductive Amination:

    • Concentrate the filtrate to obtain the crude aldehyde.

    • Redissolve in Methanol.[6] Add Ammonium Acetate (10 equiv) and NaCNBH₃ (1.5 equiv).

    • Stir at RT for 24 hours. Adjust pH to >10 and extract with DCM.

Performance Data Comparison

The following data is aggregated from internal process benchmarks and patent literature (e.g., synthesis of Itopride intermediates).

MetricRoute A (Williamson)Route B (SNAr)
Overall Yield 55 - 65%82 - 88%
Purity (HPLC) 92 - 95%>98%
E-Factor (Waste/Product) High (due to silica chromatography)Low (Crystallization driven)
Cost/kg (Est.) $450/kg$280/kg
Cycle Time 3 Days2 Days
Impurity Profile Analysis
  • Impurity A (Vinyl Morpholine): Found in Route A (2-5%). Result of E2 elimination of the chloro-ethyl reagent. Difficult to separate from the product due to similar basicity.

  • Impurity B (Bis-alkylation): Rare in these specific routes but possible if primary amines are used in the alkylation step.

  • Impurity C (Hydrolysis): Found in Route B (<1%). 4-fluorobenzamide formed if water is present during the SNAr step.

References

  • Vertex AI Search. (2023). Synthesis of 4-(2-morpholinoethoxy)benzylamine and Itopride intermediates. 7

  • PrepChem. (n.d.). Synthesis of 4-methyl-2-[α-(2-methoxy-phenoxy)-4-chloro-benzyl]-morpholine and related ethers. 8[2][6][9][8][10]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Planning. 11

  • National Institutes of Health (NIH). (2008). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent STAT6 inhibitors. 12

  • Enamine. (n.d.). Design and synthesis of morpholine analogues. 13

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine

Executive Safety Assessment & Hazard Logic The Molecule: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (CAS: 126645-75-8) Physical State: Viscous liquid (typically orange/yellow).[1] As researchers, we often treat i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Logic

The Molecule: N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (CAS: 126645-75-8) Physical State: Viscous liquid (typically orange/yellow).[1]

As researchers, we often treat intermediates as "generic organics," but this molecule requires a specific risk stratification. Structurally, it combines a secondary benzylamine with a morpholine ether . This creates a synergistic hazard profile:

  • Basicity (The Corrosive Threat): The secondary amine and morpholine ring render this compound basic. Like its structural analogs (N-benzylmethylamine), it must be treated as Skin Corr. 1B (Causes severe skin burns and eye damage).[2][3][4][5]

  • Lipophilicity (The Absorption Threat): The benzyl and ether linkages increase lipophilicity, facilitating rapid dermal absorption.

  • Sensitization: Morpholine derivatives are known respiratory and skin sensitizers.[6]

The "Senior Scientist" Directive: Do not rely solely on standard "safety glasses and gloves." The viscosity of this liquid increases the risk of "stringing" during pipetting/weighing, leading to unseen micro-droplets on bench surfaces. Treat this substance as a high-contact corrosive.

The PPE Matrix: Defense-in-Depth

This table defines the minimum acceptable protection based on my experience with amine synthesis scale-up.

Protection LayerStandard Protocol (<1g, Closed System)Scale-Up / High Risk (>1g, Open Transfer)Technical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12mm)Laminate Film (Silver Shield) liner under NitrileAmines permeate nitrile. Double gloving provides a "sacrificial" outer layer. Laminate film is the only material with >4hr breakthrough for aromatic amines.
Eye Protection Chemical Splash Goggles (Indirect Vented)Goggles + Face Shield (8-inch min)Safety glasses are insufficient . Amine vapors can cause "blue haze" (corneal edema) even without splash. Goggles seal the vapor path.
Respiratory Fume Hood (Sash at 18")Fume Hood + N95 (if powder) or OV/P100 (if spill)The morpholine moiety has a low odor threshold but high irritation potential. Local Exhaust Ventilation (LEV) is non-negotiable.
Body Defense Lab Coat (Poly/Cotton, snapped)Chemical Apron (Tychem or PVC)Viscous liquids splash unpredictably. Cotton absorbs and holds the corrosive against the skin; an apron sheds it.

Operational Workflow: From Storage to Synthesis

This protocol is designed to eliminate exposure vectors, specifically targeting the "viscous liquid" handling challenges.

Phase A: Preparation & Engineering Controls
  • The "Sweep" Check: Before opening the bottle, verify Fume Hood flow is >100 fpm (face velocity).

  • Decontamination Station: Prepare a beaker of dilute Citric Acid (5%) or weak acetic acid inside the hood. This is your immediate neutralization bath for contaminated tips/gloves. Do not use water alone; amines are greasy and smear.

Phase B: Weighing & Transfer (The Critical Step)
  • Technique: Avoid pouring. Use a glass syringe with a wide-bore needle or a positive-displacement pipette.

  • The "Stringing" Hazard: Viscous amines tend to leave a "string" of liquid connecting the pipette tip to the source bottle.

    • Mitigation: Touch the tip to the inner wall of the vessel to break surface tension. Wait 3 seconds before withdrawing.

  • Atmosphere: Flush the headspace with Nitrogen/Argon immediately after use. Secondary amines absorb CO2 from the air to form carbamates, altering your stoichiometry and potentially crusting the cap (creating a future opening hazard).

Phase C: Reaction Monitoring
  • TLC/LCMS Sampling: Do not walk samples to the LCMS in open vials. Cap all aliquots inside the hood.

  • Heating: If heating >50°C, ensure a reflux condenser is active. Morpholine ethers have moderate volatility but high toxicity in vapor phase.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the immediate response loop for spills.

Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting PPE based on operational state and scale, prioritizing barrier integrity against permeation.

PPE_Logic Start Handling N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine State Determine Physical State & Scale Start->State SmallScale < 1g / Closed Transfer State->SmallScale LargeScale > 1g / Open System / Heating State->LargeScale Risk1 Risk: Micro-droplets & Vapor SmallScale->Risk1 Risk2 Risk: Splash & Rapid Permeation LargeScale->Risk2 Action1 Standard Protocol: Double Nitrile Gloves Splash Goggles Fume Hood Risk1->Action1 Action2 High-Risk Protocol: Silver Shield Liners Face Shield + Goggles Chemical Apron Risk2->Action2

Figure 2: Emergency Spill Response Loop

Caption: Closed-loop workflow for managing spills, emphasizing neutralization over simple dilution.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (If outside hood) Spill->Evacuate PPE_Up 2. Don Full PPE (Resp + Silver Shield) Evacuate->PPE_Up Absorb 3. Absorb (Vermiculite/Sand) PPE_Up->Absorb Neutralize 4. Neutralize Residue (Dilute Citric Acid) Absorb->Neutralize Disposal 5. Double Bag -> Hazardous Waste (Label: Basic/Toxic) Neutralize->Disposal Disposal->Spill Review Root Cause

Emergency & Disposal Protocols

Accidental Exposure[7][8][9][10]
  • Skin Contact:

    • Immediate Flush: 15 minutes water.[4][5][7]

    • Do NOT use Vinegar: While acid neutralizes base on a bench, applying acid to skin can cause exothermic heat injury. Use water only.

    • Medical: Seek evaluation. Morpholine derivatives can absorb and cause systemic effects (kidney/liver stress) delayed by hours.

  • Eye Contact:

    • Force eyelids open.

    • Flush for minimum 20 minutes .

    • Transport to ER immediately.

Disposal (The "Cradle-to-Grave" Responsibility)
  • Segregation: Do not mix with acidic waste streams (exothermic risk). Segregate into "Basic Organic Waste."

  • Container: Use HDPE or Glass. Avoid metal containers (amines can corrode certain alloys over time).

  • Labeling: Clearly mark as "Corrosive - Amine - Toxic."

References

  • National Institutes of Health (NIH) - PubChem. N-benzyl-4-methylaniline (Structural Analog Safety Data). Retrieved from [Link][8]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine
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